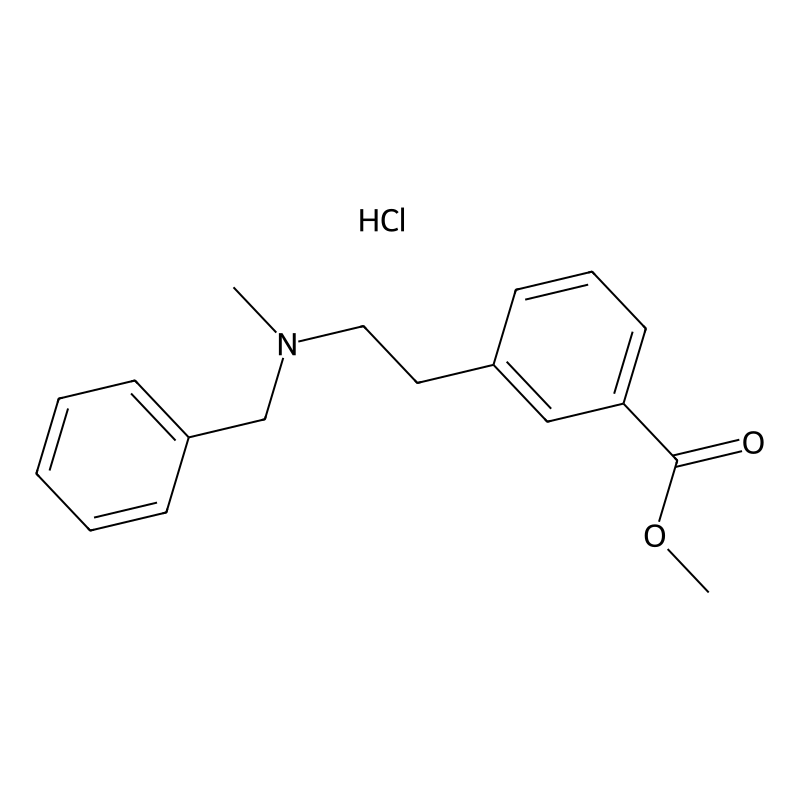Prl-8-53

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
PRL-8-53, chemically known as methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate hydrochloride, is a synthetic compound categorized as a nootropic. It was first synthesized in the 1970s by Nikolaus Hansl at Creighton University during research on amino ethyl meta benzoic acid esters. The molecular formula of PRL-8-53 is C18H22ClNO2, and it has a molecular weight of approximately 319.83 g/mol . This compound is primarily recognized for its potential cognitive-enhancing effects, particularly in improving memory and learning abilities.
PRL-8-53 has been studied for its effects on memory enhancement and cognitive function. Research indicates that it can improve verbal memory retention and acquisition in humans, particularly among individuals over 30 years old or those with poor short-term memory. In animal studies, PRL-8-53 has demonstrated significant improvements in learning tasks, such as navigating mazes . The compound is believed to enhance cholinergic transmission and regulate dopamine levels, contributing to its potential cognitive benefits .
The synthesis of PRL-8-53 involves several steps that utilize readily available materials. The original patent for its synthesis has expired, leading to further exploration of novel methods that improve yield and efficiency. Recent studies have reported simplified synthesis procedures with yields around 45.7%, facilitating further research into this compound .
PRL-8-53 is primarily researched for its applications in cognitive enhancement. It is considered a potential treatment for memory impairment and is being investigated for use in neurodegenerative conditions. Additionally, it may serve as a valuable tool in neuroscience research related to memory and learning processes . The compound's ability to promote neuronal growth and regeneration further supports its potential therapeutic applications .
Several compounds share similarities with PRL-8-53 in terms of their nootropic effects or chemical structure. Below is a comparison highlighting their uniqueness:
| Compound Name | Chemical Structure | Notable Effects |
|---|---|---|
| Aniracetam | C12H13N3O3 | Enhances memory and learning; modulates AMPA receptors |
| Piracetam | C6H10N2O2 | First nootropic; improves cognitive function and memory |
| Oxiracetam | C9H13N3O3 | Enhances memory; exhibits neuroprotective properties |
| Noopept | C17H22N2O4S | Potent cognitive enhancer; may improve mood |
PRL-8-53 stands out due to its specific mechanism of action involving the modulation of dopamine and serotonin levels alongside its cholinergic properties. Unlike some other nootropics that primarily act on glutamate receptors or have stimulant effects, PRL-8-53’s unique profile suggests it may offer distinct cognitive benefits without significant side effects .








